molecular formula C12H14ClNO4S B3384947 4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid CAS No. 59210-74-1

4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid

Cat. No.: B3384947
CAS No.: 59210-74-1
M. Wt: 303.76 g/mol
InChI Key: FCNJMGGLUGSOGL-UHFFFAOYSA-N
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Description

4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid is a high-purity chemical compound with the CAS Number 59210-74-1 and a molecular weight of 303.76 g/mol . Its molecular formula is C12H14ClNO4S . This benzoic acid derivative features a piperidine sulfonyl group and a chlorine atom on its aromatic ring, a structure represented by the SMILES notation C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl . The International Chemical Identifier (InChI) for this compound is InChI=1S/C12H14ClNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) and the InChIKey is FCNJMGGLUGSOGL-UHFFFAOYSA-N . This combination of a carboxylic acid functionality with a sulfonamide group linked to a piperidine ring makes it a valuable intermediate in medicinal chemistry and drug discovery research. Its structure suggests potential applications as a building block for the synthesis of more complex molecules, particularly in the development of protease inhibitors or receptor antagonists where the sulfonamide group can act as a key pharmacophore. Researchers utilize this compound strictly in laboratory settings for the design and creation of novel bioactive entities. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJMGGLUGSOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246252
Record name 4-Chloro-3-(1-piperidinylsulfonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59210-74-1
Record name 4-Chloro-3-(1-piperidinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59210-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(1-piperidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Analysis

Retrosynthetic Analysis of 4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid

A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for planning its synthesis. The primary disconnection strategy involves breaking the sulfonamide bond, a robust and common linkage in medicinal and materials chemistry. This bond is formed between a sulfonyl group and a secondary amine.

The key disconnection is the C-N bond of the sulfonamide. This leads to two precursor molecules: the amine, piperidine (B6355638), and an activated benzoic acid derivative, 4-chloro-3-(chlorosulfonyl)benzoic acid. This intermediate is a bifunctional molecule containing both a carboxylic acid and a reactive sulfonyl chloride group.

Further retrosynthetic analysis of 4-chloro-3-(chlorosulfonyl)benzoic acid points to a more readily available starting material. The sulfonyl chloride group can be installed on the aromatic ring via an electrophilic aromatic substitution reaction, specifically a chlorosulfonation reaction. The starting material for this transformation is the commercially available 4-chlorobenzoic acid. This retrosynthetic approach is summarized in the following scheme:

Retrosynthetic Scheme:

This analysis outlines a straightforward and feasible synthetic route, beginning with the modification of a simple benzoic acid derivative.

Classical Synthetic Routes to Sulfonylated Benzoic Acids

The synthesis of sulfonylated benzoic acids, such as the target molecule, typically follows a well-established two-step sequence: the introduction of a sulfonyl chloride group onto the benzoic acid scaffold, followed by the reaction of this intermediate with an appropriate amine to form the sulfonamide.

Preparation of Key Intermediates: Chlorosulfonylated Benzoic Acids

The pivotal intermediate in the synthesis of this compound is 4-chloro-3-(chlorosulfonyl)benzoic acid. This compound is prepared through the direct chlorosulfonation of 4-chlorobenzoic acid.

The chlorosulfonation of 4-chlorobenzoic acid is an electrophilic aromatic substitution reaction. In this reaction, chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, the chlorosulfonium ion (⁺SO₂Cl). The aromatic ring of 4-chlorobenzoic acid acts as the nucleophile, attacking the electrophile to form a sigma complex (also known as an arenium ion). Subsequent loss of a proton re-aromatizes the ring and yields the desired product.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming chlorosulfonyl group. The carboxylic acid group is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. In this case, the chlorosulfonyl group is introduced at the position meta to the carboxylic acid and ortho to the chlorine atom, which is the 3-position.

The efficiency of the chlorosulfonation of 4-chlorobenzoic acid is highly dependent on the reaction conditions. Key parameters that are often optimized include the reaction temperature, the duration of the reaction, and the stoichiometry of the reagents. Due to the deactivating nature of the substituents on the aromatic ring, forcing conditions are typically required to achieve a good yield.

ParameterConditionEffect on Yield and Purity
Temperature Elevated temperatures (e.g., 130-140 °C)Increases the reaction rate and drives the equilibrium towards the product. However, excessively high temperatures can lead to side reactions and decomposition.
Reaction Time Several hours (e.g., 4-5 hours)Ensures complete conversion of the starting material. Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal time.
Reagent Stoichiometry Excess chlorosulfonic acidUsing a significant excess of chlorosulfonic acid acts as both the reagent and the solvent, ensuring that the reaction goes to completion.

It is common practice to quench the reaction mixture by carefully pouring it onto ice. This serves to decompose the excess chlorosulfonic acid and precipitate the solid 4-chloro-3-(chlorosulfonyl)benzoic acid, which can then be isolated by filtration.

Formation of the Sulfonamide Linkage

The final step in the synthesis is the formation of the sulfonamide bond. This is achieved by reacting the previously prepared 4-chloro-3-(chlorosulfonyl)benzoic acid with piperidine.

This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom of the sulfonyl chloride. The nitrogen atom of piperidine, a secondary amine, acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the stable sulfonamide linkage.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines such as triethylamine or pyridine, or an excess of the reacting amine (piperidine) itself can be used to serve this purpose. The reaction is often performed in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or with gentle heating to ensure completion.

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Departure of the Leaving Group: The chloride ion departs, and the sulfonamide bond is formed.

Proton Transfer: The base in the reaction mixture removes the proton from the nitrogen atom of the newly formed sulfonamide, yielding the final product and the hydrochloride salt of the base.

This robust and high-yielding reaction is a cornerstone of sulfonamide synthesis and provides an efficient route to the target molecule, this compound.

Solvent Effects and Catalysis in Sulfonamide Coupling

The choice of solvent plays a crucial role in the sulfonamide coupling reaction between 4-chloro-3-chlorosulfonylbenzoic acid and piperidine. The solvent's polarity and its ability to act as a proton scavenger can significantly influence the reaction rate and yield.

Solvent Effects:

Aprotic solvents of varying polarities are generally employed for this type of reaction to avoid side reactions of the sulfonyl chloride with the solvent.

Non-polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. They provide a non-reactive medium for the coupling to occur. In these solvents, an external base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can also be utilized. These solvents can help to dissolve the starting materials and may accelerate the reaction rate due to their polarity. However, they must be anhydrous to prevent hydrolysis of the sulfonyl chloride.

SolventPolarityRole in Reaction
Dichloromethane (DCM)LowInert medium, requires external base.
Tetrahydrofuran (THF)ModerateInert medium, requires external base.
AcetonitrileHighCan increase reaction rate, must be anhydrous.
N,N-Dimethylformamide (DMF)HighGood solvent for reactants, must be anhydrous.

Catalysis:

While the reaction can proceed without a catalyst, the use of a base is essential to scavenge the generated HCl. The choice of base can be considered a form of catalysis in that it accelerates the reaction to completion.

Tertiary amines , such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are frequently used as organic bases. They are non-nucleophilic and effectively neutralize HCl without competing with piperidine in the reaction with the sulfonyl chloride.

Pyridine can be used as both a base and a solvent. Its nucleophilic character can sometimes facilitate the reaction through the formation of a more reactive sulfonylpyridinium intermediate.

Inorganic bases , such as potassium carbonate or sodium carbonate, can be employed in biphasic systems or when using polar aprotic solvents where they have some solubility.

The selection of the optimal solvent and base system is critical for achieving high yields and purity of this compound.

Advanced Synthetic Strategies for Complex Sulfonamide-Piperidine-Benzoic Acid Architectures

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

While this compound itself is achiral, stereoselective synthesis becomes relevant for its derivatives where the piperidine ring is substituted with one or more chiral centers (e.g., 4-chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid) appchemical.com. The synthesis of enantiomerically pure or enriched chiral analogs can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure substituted piperidines, which are commercially available or can be synthesized from natural products. For instance, (R)- or (S)-3-methylpiperidine can be reacted with 4-chloro-3-chlorosulfonylbenzoic acid to yield the corresponding chiral products. This method is straightforward, and the stereochemistry of the final product is determined by the starting chiral amine.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the piperidine ring precursor to direct a diastereoselective reaction, after which the auxiliary is removed. This approach is more complex but offers a high degree of stereochemical control.

The choice of method depends on the availability of chiral starting materials and the desired stereochemical purity of the final compound.

Solid-Phase Synthesis Techniques for Analog Generation

Solid-phase synthesis is a powerful technique for the generation of libraries of analogs of this compound, which is valuable for structure-activity relationship (SAR) studies in drug discovery. A general strategy for the solid-phase synthesis of such a library would involve the following steps:

Resin Functionalization: A suitable resin, such as a Rink amide resin, is used as the solid support. The 4-chloro-3-sulfamoylbenzoic acid moiety can be attached to the resin.

Sulfonamide Formation: A diverse set of amines, including various substituted piperidines, can be reacted with the resin-bound sulfonyl chloride to generate a library of sulfonamides.

Cleavage: The final products are cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA).

This approach allows for the rapid and efficient synthesis of a large number of compounds in parallel, with purification often simplified to washing the resin between steps.

StepDescriptionReagents and Conditions
1. Resin LoadingAttachment of a protected 4-chlorobenzoic acid derivative to the solid support.Fmoc-Rink amide resin, DIC, HOBt
2. ChlorosulfonylationIntroduction of the sulfonyl chloride group onto the aromatic ring.Chlorosulfonic acid
3. Sulfonamide FormationParallel reaction with a library of piperidine analogs.Substituted piperidines, base (e.g., DIPEA)
4. CleavageRelease of the final compounds from the resin.Trifluoroacetic acid (TFA) in DCM

Microwave-Assisted and Solvent-Free Methodologies in Sulfonamide Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of sulfonamides. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis:

The reaction between 4-chloro-3-chlorosulfonylbenzoic acid and piperidine can be significantly expedited using microwave irradiation. This technique allows for rapid and uniform heating of the reaction mixture, often leading to shorter reaction times (minutes instead of hours) and cleaner product profiles compared to conventional heating. A typical procedure would involve irradiating a mixture of the sulfonyl chloride, piperidine, and a base in a suitable solvent within a sealed microwave reactor.

Solvent-Free Methodologies:

Solvent-free, or solid-state, synthesis offers environmental benefits by reducing or eliminating the use of organic solvents. For the synthesis of this compound, a solvent-free approach could involve grinding the solid reactants (4-chloro-3-chlorosulfonylbenzoic acid, piperidine, and a solid base like potassium carbonate) together, followed by heating (either conventionally or with microwave irradiation). The reaction occurs in the molten state or at the interface of the solid particles. This method can lead to high yields and simplified work-up procedures.

MethodAdvantagesTypical Conditions
Microwave-AssistedRapid reaction times, improved yields, cleaner reactions.Sealed vessel, microwave irradiation (e.g., 100-150 °C for 5-15 min).
Solvent-FreeEnvironmentally friendly, simplified work-up.Grinding of solid reactants, heating.

Purification and Spectroscopic Characterization Techniques (excluding basic identification data)

Purification:

The purification of this compound often requires chromatographic techniques to remove unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the purification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and interacts well with the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to achieve optimal separation. For the precursor, 4-chloro-3-(chlorosulfonyl)benzoic acid, an HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported. sielc.com

Spectroscopic Characterization:

Advanced spectroscopic techniques are essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the chloro, sulfonyl, and carboxylic acid groups. The protons of the piperidine ring would appear as a set of multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (around 165-175 ppm). The aromatic carbons would show distinct signals based on their substitution pattern, and the aliphatic carbons of the piperidine ring would be observed in the upfield region. For similar substituted benzoic acids, detailed ¹³C NMR data is available and can be used for comparative analysis. rsc.org

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be used to study the fragmentation pattern of the molecule. For aromatic sulfonamides, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂). Other expected fragmentations would include cleavage of the piperidine ring and loss of the carboxylic acid group. Predicted collision cross-section values for the protonated molecule [M+H]⁺ and other adducts can be calculated to aid in identification. uni.lu

TechniqueInformation ObtainedExpected Observations for this compound
¹H NMR Proton environment and connectivity.Aromatic signals in the 7-8.5 ppm region, piperidine signals in the 1.5-3.5 ppm region.
¹³C NMR Carbon skeleton and functional groups.Carbonyl carbon ~170 ppm, aromatic carbons ~120-140 ppm, piperidine carbons ~20-50 ppm.
HRMS Exact mass and elemental composition.Accurate mass corresponding to C₁₂H₁₄ClNO₄S.
MS/MS Fragmentation pattern and structural information.Loss of SO₂ (64 Da), fragmentation of the piperidine ring.

Structure Activity Relationship Sar Investigations of 4 Chloro 3 Piperidine 1 Sulfonyl Benzoic Acid Analogs

Systematic Modification of the Piperidine (B6355638) Ring System

Conformational Analysis and Steric Effects of Piperidine Substituents

The conformation of the piperidine ring and the steric bulk of its substituents are crucial determinants of biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either axial or equatorial positions, and this orientation can significantly impact how the molecule binds to its biological target.

For instance, the introduction of bulky substituents can force the ring into a less favorable conformation, which may either enhance or diminish activity depending on the specific requirements of the binding site. Detailed conformational analysis using techniques like NMR spectroscopy and computational modeling helps in understanding the preferred spatial arrangement of these analogs. researchgate.netacs.org Studies have shown that even small changes, such as the addition of a methyl group, can significantly alter the three-dimensional shape and, consequently, the biological profile of the molecule. rsc.org

The steric hindrance introduced by substituents can also directly influence binding affinity. A large substituent might prevent the molecule from fitting into a compact binding pocket, while a strategically placed group could enhance binding through favorable van der Waals interactions. The interplay between conformational preference and steric effects is a key consideration in the rational design of new analogs.

Impact of Heteroatom Substitution within the Piperidine Moiety

Replacing a carbon atom within the piperidine ring with a heteroatom, such as oxygen (to form a morpholine (B109124) ring) or another nitrogen (to form a piperazine (B1678402) ring), can profoundly alter the compound's physicochemical properties and biological activity. researchgate.net These substitutions can introduce new hydrogen bond donors or acceptors, alter the ring's conformation, and modify its basicity. nih.gov

For example, the introduction of an oxygen atom to create a morpholine analog can increase polarity and potentially improve pharmacokinetic properties like solubility. Conversely, a piperazine ring introduces a second basic center, which can have significant implications for receptor binding and off-target effects. Research has shown that in some series of compounds, piperidine and pyrrolidine (B122466) substituents, which are more basic, can lead to higher potency compared to the less basic morpholine ring. nih.gov

Table 1: Impact of Heteroatom Substitution on Biological Activity
Piperidine AnalogKey Structural ChangeObserved Effect on Activity
MorpholineOxygen replaces a methylene (B1212753) groupIncreased polarity, potentially altered binding due to loss of hydrophobic interactions.
PiperazineNitrogen replaces a methylene groupIntroduces a second basic center, can form additional hydrogen bonds.
ThiomorpholineSulfur replaces a methylene groupAlters ring conformation and electronic properties.

Positional Isomerism and Stereochemical Influence on Biological Interactions

The position of substituents on the piperidine ring and the stereochemistry of chiral centers are critical factors that can dramatically affect biological activity. nih.gov Isomers with substituents at different positions (e.g., 2-, 3-, or 4-position) will have distinct three-dimensional shapes and, therefore, different interactions with a biological target.

Furthermore, if a substituent creates a chiral center, the resulting enantiomers can exhibit different potencies, with one enantiomer often being significantly more active than the other. This stereoselectivity is a hallmark of specific drug-receptor interactions. mdpi.com For example, studies on piperidine-derived compounds have shown that different stereoisomers can have similar qualitative and quantitative effects in some bioassays, suggesting that the chiral centers in those specific molecules may not be critical for receptor interaction. nih.gov However, in many other cases, the specific stereochemistry is paramount for potent biological activity.

Exploration of Substituents on the Benzoic Acid Core

Modifications to the benzoic acid core of 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid provide another avenue for optimizing biological activity. The electronic and steric properties of substituents on the aromatic ring, as well as derivatization of the carboxylic acid group, are key areas of investigation.

Electronic and Steric Effects of Halogenation (e.g., Chlorine at Position 4)

Systematic studies often involve replacing the chlorine with other halogens (e.g., fluorine, bromine) or moving it to different positions on the ring to probe the importance of its electronic and steric contributions. nih.gov Fluorine, being smaller and more electronegative, can have different effects compared to the bulkier and less electronegative bromine. The position of the halogen can also be critical; for instance, a substituent at the ortho-position may have a more significant steric impact on the neighboring carboxylic acid group than a substituent at the meta or para position. rsc.org In some studies of related compounds, a chloro substituent demonstrated slightly greater activity compared to a bromo substituent, and a 4-chloro substitution was more favorable than 2-chloro or 3-chloro substitutions. mdpi.com

Table 2: Influence of Halogen Substitution on the Benzoic Acid Ring
SubstituentPositionPotential Effects
Fluorine4Strong electron-withdrawing effect, minimal steric bulk.
Chlorine4Electron-withdrawing, moderate steric bulk.
Bromine4Electron-withdrawing, larger steric bulk than chlorine.
Chlorine2 or 3Altered electronic and steric influence on adjacent functional groups.

Influence of Carboxyl Group Derivatization (e.g., esters, amides)

The carboxylic acid group is a key functional group that is often involved in crucial hydrogen bonding interactions with biological targets. ijarsct.co.in Derivatization of this group into esters or amides can significantly alter the compound's properties. bohrium.com

Esterification, for example, removes the acidic proton and introduces a more lipophilic character to the molecule. This can affect its solubility, cell permeability, and how it interacts with its target. Amide formation also removes the acidic proton and introduces a hydrogen bond donor, which can lead to new interactions within the binding site. The specific nature of the ester or amide (e.g., the size and nature of the alkyl or aryl group) can be systematically varied to probe the steric and electronic requirements of the binding pocket. In some instances, converting a carboxylic acid to its methyl ester can impact cytotoxicity. nih.gov

These modifications are also a common strategy in prodrug design, where an inactive ester or amide is metabolized in the body to release the active carboxylic acid.

Ortho, Meta, Para Substitution Patterns on Biological Recognition

The placement of substituents on the aromatic ring of benzoic acid derivatives significantly influences their interaction with biological targets. The electronic and steric properties of these substituents, dictated by their ortho, meta, or para position relative to the carboxylic acid and sulfonyl groups, are pivotal for molecular recognition.

In studies of related sulfamoyl benzoic acid (SBA) analogs, the introduction of electron-withdrawing groups on the phenyl ring has been shown to modulate activity. For instance, substitutions at the meta position relative to the carboxy group can have a profound impact on potency. A comparative analysis of halogen substitutions at this position revealed a clear trend in activity. Among fluoro, chloro, and bromo analogs, the chloro-substituted compound exhibited the highest potency, with activity observed in the picomolar range. cambridgemedchemconsulting.com This suggests that a specific combination of electronegativity and atomic size at this position is optimal for target engagement. cambridgemedchemconsulting.com

Table 1: Effect of Halogen Substitution on the Biological Activity of Sulfamoyl Benzoic Acid Analogs cambridgemedchemconsulting.com
CompoundSubstitution (meta to COOH)Relative Potency (EC50)
Analog 1-F0.15 nM
Analog 2-Cl0.005 nM
Analog 3-Br60.90 nM

Modulation of the Sulfonyl Linkage

The sulfonamide linkage is a crucial component of the this compound scaffold, acting as a key linker between the benzoic acid and piperidine moieties. Modifications to this group, either through isosteric replacement or by altering its flexibility, can significantly impact the compound's pharmacological profile.

Isosteric Replacements of the Sulfonyl Group

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. drughunter.com For the sulfonamide group (-SO₂NR₂), several bioisosteres have been explored.

A common replacement is the carboxamide group (-CONR₂). Studies directly comparing the two linkers in arylpiperazine derivatives have shown that this substitution can alter receptor binding profiles and affinities. chemrxiv.org While in some cases the activities are similar, in others, the sulfonamide shows higher affinity for specific targets, such as serotonin (B10506) receptors. chemrxiv.org Other potential isosteres for the sulfonamide linker include ureas, carbamates, and sulfoximines. nih.govnih.gov More recent research has also unlocked sulfondiimidamides as promising and highly functionalizable bioisosteres for sulfonamides. cambridgemedchemconsulting.com The choice of isostere can affect hydrogen bonding capacity, acidity, metabolic stability, and conformational preference, all of which are critical for biological activity. rsc.orgmdpi.com For example, replacing a sulfonamide linker with an amide or a methylene group in certain STAT3 inhibitors was not well-tolerated, indicating the critical role of the sulfonamide's specific properties in that scaffold. uaeu.ac.ae

Impact of Linker Flexibility and Rigidity

The flexibility of the linker connecting the primary pharmacophoric elements is a determining factor in a molecule's ability to adopt the optimal conformation for binding to its target. tandfonline.com In the context of benzenesulfonamide (B165840) derivatives, the nature of the group attached to the sulfonamide nitrogen dictates the rigidity of this linkage.

Studies on benzenesulfonamide inhibitors of carbonic anhydrases have explored how changing linker flexibility affects interaction with target enzymes. cambridgemedchemconsulting.com By synthesizing analogs with linkers of varying rigidity—from flexible alkyl chains to more constrained cyclic ureas—researchers can probe the conformational requirements of the binding site. cambridgemedchemconsulting.comnih.gov Computational studies have revealed that the flexibility of the moiety attached to the sulfonamide can significantly influence inhibitory activity and isoform selectivity. nih.gov For instance, introducing a rigid linker like a cyclic urea (B33335) can lock the molecule into a specific, favorable conformation, leading to high potency and selectivity. nih.gov Conversely, a more flexible linker might be necessary if the target protein undergoes an induced-fit conformational change upon binding. However, excessive flexibility can also be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity. tandfonline.com Therefore, achieving an optimal balance between rigidity and flexibility is a key goal in the design of potent analogs.

Comprehensive SAR Mapping and Pharmacophore Development

Integrating the SAR data from substitution pattern analysis and linker modulation allows for the creation of a comprehensive map of the molecular requirements for activity. This map is then used to develop a pharmacophore model, which is an abstract representation of the key steric and electronic features necessary for optimal molecular interactions with a specific biological target. tandfonline.com

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this class of compounds would distill the essential features required for biological recognition. Based on the structure of this compound and SAR from related analogs, several key features can be identified. cambridgemedchemconsulting.com

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen and potentially the sulfonyl oxygens can act as hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The carboxylic acid hydroxyl group is a critical hydrogen bond donor.

Aromatic Ring (AR): The chloro-substituted phenyl ring is likely involved in aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with the target.

Hydrophobic Group (HY): The piperidine ring provides a distinct hydrophobic feature that can occupy a corresponding hydrophobic pocket in the target protein.

Negative Ionizable Area: At physiological pH, the carboxylic acid group will be deprotonated, forming a carboxylate anion that can engage in ionic interactions with positively charged residues in the target.

Computational docking studies on similar sulfamoyl benzoic acid analogs support a model where the carboxylate head group interacts with key polar residues, while the tail group (analogous to the piperidine ring) occupies a hydrophobic region of the binding pocket. cambridgemedchemconsulting.com The precise spatial arrangement of these features is crucial for high-affinity binding.

Table 2: Key Pharmacophoric Features and Their Postulated Roles
Pharmacophoric FeatureStructural MoietyPotential Interaction with Target
Hydrogen Bond Donor/Acceptor & Negative IonizableCarboxylic AcidIonic bonding, Hydrogen bonding
Hydrogen Bond AcceptorSulfonyl GroupHydrogen bonding
Aromatic Ring4-Chlorophenyl GroupPi-pi stacking, Hydrophobic interactions
Hydrophobic GroupPiperidine RingHydrophobic interactions

Derivation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the potency of novel analogs and guiding further synthesis.

For benzenesulfonamide derivatives, 3D-QSAR models are often developed based on a common pharmacophore hypothesis. The process involves aligning a training set of molecules and using statistical methods like Partial Least Squares (PLS) to build a predictive model. The resulting QSAR model can generate visual maps that show regions where certain properties are favorable or unfavorable for activity.

Key descriptors often used in QSAR for this class of compounds include:

Steric Fields: Describing the shape and size of the molecule. The model might indicate that bulky substituents are favored in one region but disfavored in another.

Electrostatic Fields: Representing the distribution of charges. The model could show that electronegative groups (like the chloro substituent) are preferred in specific locations to enhance interactions.

Hydrophobic Fields: Mapping regions where lipophilicity is beneficial for activity, often corresponding to hydrophobic pockets in the target. drughunter.com

Hydrogen Bond Donor/Acceptor Fields: Highlighting areas where H-bond donors or acceptors positively or negatively contribute to binding affinity.

Statistically significant QSAR models, validated through internal and external test sets, can effectively guide the structural optimization of lead compounds by predicting which modifications are most likely to improve biological activity.

Biological Activity Profiling and Target Identification

In Vitro Screening Methodologies for Enzyme Inhibition

The potential of 4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid as an enzyme inhibitor has been investigated through various in vitro assays. These studies are crucial in determining the compound's specificity and mechanism of action at a molecular level. The following subsections detail the screening methodologies used for different enzyme classes.

Assays for Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Research into derivatives of 4-chloro-3-sulfamoyl benzoic acid, a related structural analog, has shown significant inhibitory activity against several CA isozymes. mdpi.com The primary assay for evaluating CA inhibition involves monitoring the enzyme's catalysis of the hydration of carbon dioxide. The activity of potential inhibitors, such as this compound, would be quantified by measuring the extent to which they hinder this enzymatic reaction, typically through a stopped-flow CO2 hydrase assay. However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX) are not available in the reviewed literature.

Table 1: Carbonic Anhydrase Inhibition Data

Isozyme Inhibition Data (IC₅₀/Kᵢ)
hCA I Data not available
hCA II Data not available
hCA IV Data not available
hCA VII Data not available

Evaluation against Specific Kinase Pathways

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases. The evaluation of compounds for kinase inhibitory activity is a cornerstone of drug discovery. Standard assays involve incubating the compound with a specific kinase and its substrate (often a peptide) in the presence of ATP. The extent of substrate phosphorylation is then measured, typically using radiometric or fluorescence-based methods. While compounds containing piperidine (B6355638) and benzamide (B126) moieties have been explored as kinase inhibitors, specific screening data for this compound against any particular kinase pathway is not documented in the available scientific literature.

Table 2: Kinase Inhibition Data

Kinase Target Inhibition Data (% Inhibition at a given concentration or IC₅₀)

Glycine (B1666218) Transporter 1 (GlyT1) Inhibitory Activity

Glycine Transporter 1 (GlyT1) is a key regulator of glycine levels in the central nervous system. Inhibition of GlyT1 is a therapeutic strategy for neurological disorders. In vitro evaluation of GlyT1 inhibitory activity typically involves cell-based assays using cells expressing the transporter. The uptake of radiolabeled glycine is measured in the presence and absence of the test compound to determine its inhibitory potency. Despite the exploration of various chemical scaffolds as GlyT1 inhibitors, there is no published data on the inhibitory activity of this compound against GlyT1.

Table 3: Glycine Transporter 1 (GlyT1) Inhibition Data

Assay Type Inhibition Data (IC₅₀)

Aldehyde-Keto Reductase (AKR1C3) Enzyme Inhibition Studies

The aldo-keto reductase AKR1C3 is a therapeutic target in several cancers. The inhibitory activity against AKR1C3 is commonly assessed using a spectrophotometric assay that measures the NADP⁺-dependent oxidation of a substrate. A decrease in the rate of NADPH consumption in the presence of the test compound indicates inhibition. While structurally related compounds, such as derivatives of benzoic acid and those containing sulfonamide groups, have been investigated as AKR1C3 inhibitors, specific data for this compound is not available.

Table 4: Aldehyde-Keto Reductase (AKR1C3) Inhibition Data

Substrate Inhibition Data (IC₅₀)

Thrombin Inhibitory Activity

Thrombin is a crucial serine protease in the blood coagulation cascade. The inhibitory effect on thrombin is typically determined using a chromogenic assay. In this assay, thrombin cleaves a synthetic substrate, releasing a colored product that can be quantified spectrophotometrically. The reduction in color formation in the presence of a test compound reflects its inhibitory activity. Although some sulfonamide derivatives have been explored for their anticoagulant properties, there is no specific data available on the thrombin inhibitory activity of this compound.

Table 5: Thrombin Inhibition Data

Assay Type Inhibition Data (IC₅₀/Kᵢ)

Cholinesterase Enzyme Inhibition Studies (AChE, BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important enzymes in neurotransmission. The most common in vitro method for screening cholinesterase inhibitors is the Ellman's method. This spectrophotometric assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE) by the respective enzyme. The product of this reaction reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) to produce a yellow anion, and the rate of color formation is monitored. While piperidine and sulfonamide moieties are found in some cholinesterase inhibitors, there is no published research detailing the inhibitory activity of this compound against either AChE or BuChE.

Table 6: Cholinesterase Inhibition Data

Enzyme Inhibition Data (IC₅₀)
Acetylcholinesterase (AChE) Data not available

Other Enzyme Targets (e.g., Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH))

A comprehensive search of scientific databases and journals did not yield any studies specifically evaluating the inhibitory or activating effects of this compound on soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH). While compounds containing piperidine and sulfonyl groups have been investigated as inhibitors for these enzymes, no specific IC₅₀ or Kᵢ values for this compound have been reported. Therefore, its activity profile against these particular enzyme targets remains uncharacterized.

Receptor Binding and Antagonist/Agonist Profiling

There is no published research specifically investigating the interaction of this compound with the oxytocin (B344502) receptor. Studies on oxytocin receptor antagonists typically focus on peptide analogues or distinct non-peptide scaffolds. The potential for this compound to act as an antagonist at the oxytocin receptor has not been explored, and no binding affinity or functional assay data are available.

Beyond the specific case of the oxytocin receptor, broader screening of this compound against a panel of G-protein coupled receptors (GPCRs) has not been documented in the accessible literature. Its potential as an agonist or antagonist for any member of the GPCR superfamily is currently unknown, as no binding assays or functional studies have been published.

Investigation of Antimicrobial Efficacy

No specific studies detailing the screening of this compound for antibacterial activity were found. While various benzoic acid and sulfonamide derivatives have been synthesized and tested against bacterial pathogens, this particular compound has not been included in published antibacterial assays. Consequently, data regarding its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against representative Gram-positive (e.g., Staphylococcus aureus) or Gram-negative (e.g., Escherichia coli) bacterial strains are not available.

Table 1: Antibacterial Activity of this compound

Bacterial Strain Gram Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus Gram-Positive Data Not Available
Bacillus subtilis Gram-Positive Data Not Available
Escherichia coli Gram-Negative Data Not Available

This interactive table indicates that no data is currently available for the antibacterial activity of the specified compound.

Similar to its antibacterial profile, the potential antifungal properties of this compound have not been reported. There are no available studies that assess its efficacy against common fungal pathogens such as Candida albicans or Aspergillus fumigatus. Therefore, its profile as a potential antifungal agent remains undetermined.

Table 2: Antifungal Activity of this compound

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans Data Not Available

This interactive table indicates that no data is currently available for the antifungal activity of the specified compound.

Antiviral Activity Evaluation

No specific studies detailing the antiviral activity of this compound were identified in the available literature. General antiviral screening of compound libraries may have included this molecule, but published reports with specific data against any viral targets are not currently accessible.

Antiproliferative Activity in Cell-Based Assays

Assessment of Cell Line Specificity and Potency

There is no publicly available data from cell-based assays to characterize the antiproliferative activity, cell line specificity, or potency (e.g., IC50 values) of this compound against any cancer cell lines.

In Vitro Models for Therapeutic Area Relevance

Without primary data on its antiproliferative effects, it is not possible to discuss the relevance of this compound to any specific therapeutic area based on in vitro models.

Evaluation of In Vitro Pharmacokinetic Parameters

Metabolic Stability Studies

Specific data from in vitro metabolic stability studies of this compound, for instance using liver microsomes or hepatocytes to determine parameters like half-life (t½) or intrinsic clearance (CLint), are not reported in the accessible scientific literature.

Permeability Assays (e.g., Caco-2 cell permeability)

There are no published results from in vitro permeability assays, such as those using Caco-2 cell monolayers, to assess the intestinal permeability of this compound. Therefore, its apparent permeability coefficient (Papp) and potential for being a substrate for efflux transporters like P-glycoprotein remain uncharacterized.

Interactions with Efflux Transporters

Efflux transporters are a critical component of cellular defense mechanisms, actively transporting a wide array of substrates, including xenobiotics and metabolic byproducts, out of the cell. These transporters belong to several superfamilies, with the ATP-binding cassette (ABC) transporters being one of the most prominent. Key members of the ABC transporter superfamily involved in multidrug resistance include P-glycoprotein (P-gp, or ABCB1), the multidrug resistance-associated proteins (MRPs, or ABCC family), and the breast cancer resistance protein (BCRP, or ABCG2). While direct experimental data on the interaction of this compound with these efflux transporters is not extensively available in publicly accessible research, insights can be drawn from its structural similarity to probenecid (B1678239), a well-characterized inhibitor of certain efflux pumps.

Probenecid, known chemically as 4-(dipropylsulfamoyl)benzoic acid, has been documented to interact with and inhibit members of the MRP family. tocris.comrndsystems.com These transporters are responsible for the efflux of a variety of organic anions, including many drug conjugates. nih.govnih.gov The inhibitory action of probenecid on these transporters can lead to an increase in the intracellular concentration of co-administered drugs that are substrates for these pumps.

Given the structural analogy between this compound and probenecid, it is plausible that the former may also exhibit inhibitory activity against certain efflux transporters, particularly those of the ABCC subfamily. The presence of the benzoic acid and sulfonamide moieties are key features that may facilitate such interactions. However, without direct experimental evidence, this remains a hypothesis.

Further research is necessary to elucidate the specific interactions, if any, between this compound and various efflux transporters. Such studies would be crucial in understanding its potential to modulate the pharmacokinetics of other drugs and to overcome multidrug resistance in therapeutic contexts.

Below is a table summarizing the known interactions of the structurally related compound, probenecid, with various transporters, which may serve as a predictive reference for this compound.

Transporter FamilySpecific TransporterInteraction of ProbenecidPotential Implication for this compound
ABC Transporters Multidrug Resistance-Associated Proteins (MRP/ABCC)Inhibitor tocris.comrndsystems.comMay act as an inhibitor, potentially increasing intracellular levels of MRP substrate drugs.
Solute Carrier (SLC) Transporters Organic Anion Transporter 1 (OAT1/SLC22A6)Inhibitor nih.govnih.govCould potentially inhibit OAT1, affecting the renal secretion of organic anions.
Organic Anion Transporter 3 (OAT3/SLC22A8)Inhibitor tocris.comnih.govMay inhibit OAT3, influencing the disposition of OAT3 substrates.
URAT1 (SLC22A12)Inhibitor nih.govPossible inhibition of URAT1, which could impact urate reabsorption.

Table 1: Known Transporter Interactions of Probenecid and Potential Implications for this compound

It is imperative to emphasize that the information presented in the table is based on the activity of a structurally similar compound, and direct testing is required to confirm any interaction of this compound with these transporters.

Mechanistic Elucidation of Biological Action

Enzyme Kinetics and Inhibition Mechanism Characterization

Studies on the enzyme kinetics of 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid are crucial for understanding its inhibitory potential. This involves characterizing how the compound interacts with its target enzymes and the nature of this inhibition.

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). While specific Kᵢ and IC₅₀ values for this compound are not yet widely published in peer-reviewed literature, related compounds have been studied as inhibitors of various enzymes. For instance, derivatives of 4-chloro-3-sulfamoyl benzoic acid have shown inhibitory activity against carbonic anhydrase isozymes, with some exhibiting affinity in the low nanomolar range for CA II and CA IV. nih.gov The determination of these constants for this compound will be a critical step in elucidating its specific targets and therapeutic potential.

Table 1: Hypothetical Inhibition Data for this compound (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

Target Enzyme IC₅₀ (nM) Kᵢ (nM) Inhibition Type
Enzyme A 50 25 Competitive
Enzyme B 120 60 Non-competitive

The nature of enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind non-covalently to the enzyme, and their effects can be reversed, while irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation. Studies on active-site-directed irreversible inhibitors often involve compounds with reactive functional groups, such as sulfonyl fluorides. nih.gov The specific binding mode of this compound would determine whether its inhibitory actions are reversible or irreversible, a key factor in its pharmacological profile.

Receptor Occupancy and Functional Antagonism/Agonism

Beyond enzyme inhibition, the interaction of this compound with cellular receptors is another important area of investigation. Receptor occupancy studies are essential to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For example, other complex molecules have been designed to possess both calcium agonistic and alpha-1 adrenergic receptor antagonistic properties. nih.gov Understanding the receptor binding profile of this compound will provide insights into its potential effects on various physiological processes.

Cellular Pathway Modulation Studies (e.g., NF-κB activation)

The biological effects of a compound are often mediated through the modulation of specific cellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a target for anti-inflammatory drug development. nih.gov

Future research will likely focus on how this compound affects key signaling cascades. This could involve examining the phosphorylation status of key proteins within pathways like the mitogen-activated protein kinase (MAPK) and NF-κB pathways. For instance, some anti-inflammatory compounds have been shown to suppress the phosphorylation of MAPKs and prevent the nuclear translocation of the NF-κB p65 subunit. nih.gov

To gain a broader understanding of the cellular response to this compound, transcriptomic and proteomic analyses are invaluable tools. Transcriptomic analysis, through techniques like RNA-sequencing, can reveal changes in gene expression across the entire genome, identifying pathways that are up- or down-regulated by the compound. nih.govmdpi.comnih.govmdpi.com Proteomic analysis can identify and quantify changes in the levels of proteins within a cell, providing a direct look at the functional consequences of the compound's activity. nih.govnih.gov These comprehensive analyses can help to identify novel targets and mechanisms of action.

Protein-Ligand Interaction Mapping through Biochemical Techniques

The elucidation of a compound's mechanism of action at a molecular level is fundamental to drug discovery and development. This process often involves a suite of biochemical techniques designed to map the direct physical interactions between a small molecule, or ligand, and its protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, govern the ligand's binding affinity and specificity, and ultimately its biological effect. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are instrumental in providing high-resolution data on these interactions.

For the compound This compound , a comprehensive search of scientific literature and chemical databases was conducted to identify studies detailing its protein-ligand interaction mapping through such biochemical techniques. The structural features of this compound, specifically the sulfonamide and carboxylic acid moieties, suggest potential interactions with various biological targets, including enzymes like carbonic anhydrases, which are known to be inhibited by compounds with a sulfonamide group.

However, despite its potential for biological activity, as of the latest available data, there are no specific published studies that provide a detailed biochemical characterization of the protein-ligand interactions for this compound. Research in this specific area is not publicly available. Consequently, data tables detailing binding affinities (Kd), inhibition constants (Ki), thermodynamic parameters (ΔH, ΔS), or specific amino acid contacts derived from biochemical or structural biology techniques for this particular compound cannot be provided.

While research exists on structurally related molecules and their interactions with protein targets, the strict focus of this article on this compound precludes the discussion of findings for any derivatives or analogs. The scientific community awaits future research that may focus on this compound, which would be necessary to fully characterize its molecular mechanism of action and map its specific interactions with any identified protein targets. Without such dedicated studies, a detailed discussion on its protein-ligand interaction mapping remains speculative.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid, this technique is crucial for identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. Based on its structural similarity to known inhibitors, a primary target for docking studies is the metalloenzyme family of carbonic anhydrases (CAs). nih.govmdpi.com

Docking simulations of sulfonamide-based inhibitors into the active sites of various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IX, and XII, consistently reveal a highly conserved binding mode. nih.gov The primary interaction involves the deprotonated sulfonamide group coordinating directly with the catalytic zinc ion (Zn²⁺) located at the bottom of a conical active site cavity. nih.gov

For this compound, simulations would place the piperidine-1-sulfonyl group deep within this active site. Key amino acid residues forming the binding pocket are crucial for stabilizing the ligand. These typically include a conserved triad (B1167595) of histidine residues (such as His94, His96, and His119 in hCA II) that coordinate the zinc ion. researchgate.net Additional residues within the active site, often including Val121, Phe131, Leu198, Thr199, and Thr200, would be identified as forming the hydrophobic and hydrophilic surfaces of the binding pocket that interact with the different moieties of the compound. nih.govnih.gov

Predicted TargetKey Interacting Residues (Inferred from Analogs)Role of Residues
Carbonic Anhydrase II (hCA II) His94, His96, His119Coordination with the active site Zn²⁺ ion.
Thr199, Thr200Formation of hydrogen bonds with the sulfonamide group.
Val121, Phe131, Leu198Hydrophobic interactions with the chloro-benzoic acid and piperidine (B6355638) rings.

The stability of the ligand-receptor complex is determined by a network of non-covalent interactions. Docking analyses for compounds analogous to this compound highlight two critical types of interactions:

Hydrogen Bonding: The sulfonamide group is a key hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group typically form hydrogen bonds with the backbone amide of residue Thr199, while the nitrogen atom can also participate in hydrogen bonding networks within the active site. researchgate.net The benzoic acid's carboxyl group can also form crucial hydrogen bonds with residues at the rim of the active site.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This ligand-based approach is valuable when the 3D structure of the target is unknown or when designing new molecules based on a set of known active compounds.

For a series of sulfonamide-based inhibitors, including structures like this compound, a common feature pharmacophore model can be generated. nih.govfrontiersin.org Such a model would typically consist of:

A Metal Coordinator: Representing the sulfonamide group that binds to the active site zinc ion.

Hydrogen Bond Acceptors/Donors: Corresponding to the oxygen and nitrogen atoms of the sulfonamide and the carboxyl group.

Aromatic/Hydrophobic Features: Representing the chlorophenyl and piperidine rings.

These features, arranged in a specific 3D geometry, define the essential steric and electronic requirements for binding and activity.

Pharmacophore FeatureCorresponding Chemical Moiety
Zinc Binder / Metal Coordinator Sulfonamide group (-SO₂NH-)
Hydrogen Bond Acceptor Sulfonyl oxygens, Carboxyl oxygen
Hydrogen Bond Donor Sulfonamide nitrogen, Carboxyl hydroxyl
Aromatic Ring 4-Chloro-benzoic acid group
Hydrophobic Group Piperidine ring

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features but possess different core structures ("scaffold hopping"). researchgate.netnih.gov This allows for the discovery of new chemical entities with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The pharmacophore derived from the this compound template can guide the design of a focused library of derivatives by modifying the piperidine or phenyl rings to optimize interactions with the target protein.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein. researchgate.net

For the complex of this compound with a target like carbonic anhydrase, MD simulations would be performed over several nanoseconds. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position in the binding pocket over the simulation time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible and which are rigid upon complex formation.

Interaction Analysis: To monitor the persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies throughout the simulation. This confirms the importance of these interactions for stable binding. nih.gov

These simulations can validate the docking results and provide a more accurate estimation of the binding affinity by calculating binding free energies, offering crucial information on the dynamic behavior and stability of the ligand-protein interaction.

Free Energy Perturbation Calculations for Binding Affinity Prediction

Currently, there is a lack of specific published research applying free energy perturbation (FEP) calculations to determine the binding affinity of this compound. FEP is a rigorous computational method used in drug discovery to accurately predict the binding free energy of a ligand to a protein. This technique involves creating a non-physical, alchemical pathway between two states, such as a ligand in solution and the same ligand bound to a protein, to calculate the free energy difference. While FEP has been successfully applied to various ligand-protein systems to guide lead optimization, its specific application to this compound has not been detailed in available scientific literature.

Virtual Screening and Hit Identification from Chemical Libraries

There is no specific information available from the provided search results indicating that this compound has been identified as a hit from virtual screening campaigns of chemical libraries. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Although many studies utilize virtual screening to discover novel inhibitors, and piperidine and benzoic acid moieties are common in compound libraries, specific instances of this compound being identified as a promising candidate through these methods are not documented in the available research.

Advanced Derivatization and Scaffold Exploration Strategies

Lead Optimization Strategies Based on Initial Findings

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to identify a clinical candidate. This process typically involves iterative cycles of design, synthesis, and testing of analogs to improve various attributes. For the scaffold 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid, lead optimization would focus on improving its potency, selectivity, and pharmacokinetic profile.

The potency of a compound, often measured as its half-maximal inhibitory concentration (IC50) or binding affinity (Ki), is a key determinant of its therapeutic potential. Selectivity, the ability of a drug to interact with its intended target over other proteins, is crucial for minimizing off-target effects and toxicity. For the this compound scaffold, several modifications could be explored to enhance these properties.

Structure-activity relationship (SAR) studies would be essential to guide the optimization process. By systematically modifying different parts of the molecule—the benzoic acid ring, the piperidine (B6355638) ring, and the sulfonamide linker—researchers can elucidate the key interactions between the compound and its biological target. For instance, substitution on the piperidine ring could probe additional binding pockets and enhance potency. drugbank.com

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Piperidine Ring Modifications

CompoundR Group on PiperidineTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index
1 H100100010
1a 4-fluoro50150030
1b 4-hydroxy80120015
1c 4-methyl1209007.5
1d 3-methyl75110014.7

This table presents hypothetical data for illustrative purposes.

Similarly, modifications to the substitution pattern on the benzoic acid ring could influence both potency and selectivity. The position and nature of the chloro substituent, as well as the potential for additional substituents, could be explored to optimize interactions within the target's binding site. iomcworld.comresearchgate.net

A successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). Early assessment of these properties in vitro can help guide the optimization of the lead compound. For this compound, key areas for optimization would include metabolic stability and permeability.

The piperidine and benzoic acid moieties are potential sites of metabolism. For instance, the piperidine ring can undergo oxidation. nih.gov Introducing substituents at metabolically liable positions can block these metabolic pathways and improve the compound's half-life. The carboxylic acid group can be susceptible to glucuronidation, which can be addressed through bioisosteric replacement.

Table 2: Hypothetical In Vitro Pharmacokinetic Data for Analogs

CompoundModificationMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
1 Parent301.5
1e 4,4-difluoropiperidine601.2
1f 3,3-dimethylpiperidine551.8
1g Tetrazole replacement of COOH452.5

This table presents hypothetical data for illustrative purposes.

Bioisosteric Replacement Strategies for Enhanced Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve a compound's potency, selectivity, or pharmacokinetic profile. nih.govdrughunter.com For the this compound scaffold, several bioisosteric replacements could be considered.

The carboxylic acid group, while potentially important for target binding, can lead to poor permeability and rapid clearance. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.combaranlab.org Replacing the carboxylic acid with a tetrazole, for example, can maintain the acidic character while improving metabolic stability and cell permeability. drughunter.com

The sulfonamide linker is another key functional group that could be targeted for bioisosteric replacement. Amides, reversed amides, or other heterocyclic systems could be explored to modulate the compound's physicochemical properties and binding interactions. nih.gov

Finally, the chloro substituent on the benzoic acid ring could be replaced with other halogens (e.g., fluorine, bromine) or small lipophilic groups (e.g., methyl, trifluoromethyl) to fine-tune the electronic properties and binding interactions of the molecule. iomcworld.com

Fragment-Based Drug Design (FBDD) Integration for Novel Scaffolds

Fragment-based drug design (FBDD) is an alternative approach to lead discovery that starts with identifying small, low-affinity fragments that bind to the target protein. researchgate.net These fragments are then grown or linked together to generate a more potent lead compound. The this compound scaffold can be deconstructed into several fragments that could be used in an FBDD campaign.

Key fragments from this scaffold include:

4-chlorobenzoic acid

3-sulfonylbenzoic acid

Piperidine

By screening a library of such fragments, it may be possible to identify novel binding modes and develop entirely new chemical scaffolds with improved properties. For instance, replacing the sulfonamide with a sulfonyl fluoride (B91410) could provide a reactive fragment for identifying covalent inhibitors. nih.govnih.govrsc.org

PROTAC and Molecular Glue Approaches for Targeted Protein Degradation (if applicable to future research)

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes small molecules to induce the degradation of target proteins. Proteolysis-targeting chimeras (PROTACs) and molecular glues are two prominent TPD approaches. nih.govnih.gov

The this compound scaffold possesses features that could be exploited for the design of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. researchgate.netbohrium.com The benzoic acid or the piperidine moiety of the scaffold could serve as a handle for attaching a linker connected to an E3 ligase ligand.

Aryl sulfonamides have been identified as ligands for the DCAF15 E3 ligase substrate receptor. nih.govresearchgate.net Therefore, the 3-(piperidine-1-sulfonyl)benzoic acid core itself could potentially be developed as a novel E3 ligase ligand, which could then be linked to a warhead that binds to a target protein of interest.

Conjugation Chemistry for Prodrug Development or Targeted Delivery

Prodrugs are inactive compounds that are converted into the active drug in the body. researchgate.netnih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. The carboxylic acid group of this compound is an ideal handle for prodrug design. nih.govnih.gov

Ester and amide prodrugs are common strategies for masking carboxylic acids. researchgate.netnih.gov For example, converting the carboxylic acid to an ester can increase its lipophilicity and improve its absorption. acs.org These esters are then cleaved by esterases in the body to release the active carboxylic acid. Glycolamide esters are a specific type of ester prodrug that can exhibit rapid hydrolysis in human plasma. nih.gov

Conjugation of the scaffold to a targeting moiety, such as a peptide or antibody, could also be explored for targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing systemic toxicity.

Future Research Directions and Translational Perspectives

Development of Novel Analogs with Improved Potency and Selectivity

The development of new analogs from the 4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid scaffold is a primary avenue for enhancing therapeutic efficacy. Medicinal chemistry campaigns can systematically modify its structure to optimize potency against specific biological targets while minimizing off-target effects to improve selectivity. Key strategies include altering substituents on the benzoic acid and piperidine (B6355638) rings. For instance, replacing the chlorine atom with other electron-withdrawing groups like trifluoromethyl or nitro groups has been shown to increase the potency of similar compounds. mdpi.com

Furthermore, the piperidine moiety offers a site for introducing various functional groups to probe interactions with target proteins. The exploration of structure-activity relationships (SAR) is crucial in this process. Iterative synthesis and biological testing can lead to the identification of compounds with significantly improved pharmacological profiles. nih.gov Research on related sulfonamide derivatives has demonstrated that such modifications can yield compounds with nanomolar potency against targets like 12-lipoxygenase and various carbonic anhydrase isoforms. nih.govnih.gov

Table 1: Potential Strategies for Analog Development

Structural Moiety Modification Strategy Potential Outcome Rationale/Example
Benzoic Acid Ring Substitution of Chlorine Increased Potency Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) can enhance biological activity. mdpi.com
Benzoic Acid Ring Addition of other groups Altered Pharmacokinetics Introducing hydrophobic groups (e.g., tert-butyl) can modify absorption and distribution. mdpi.com
Piperidine Ring Substitution on the ring Improved Target Binding Adding functional groups can create new interaction points with the target's active site.

Investigation of Polypharmacology and Multi-Targeting Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Polypharmacology, where a single drug interacts with multiple targets, is an emerging strategy to address such diseases more effectively. nih.gov Sulfonamide derivatives are recognized for their versatile structure and broad range of biological activities, making them excellent candidates for the development of multi-target agents. nih.gov

Future research should investigate the potential of this compound derivatives to modulate multiple targets simultaneously. This could involve screening the compound and its analogs against a panel of related enzymes or receptors. For example, different carbonic anhydrase isozymes are implicated in various cancers, and a single compound that selectively inhibits multiple tumor-associated isoforms could offer a powerful therapeutic advantage. nih.govrsc.org This multi-target approach could lead to more robust efficacy and a lower likelihood of developing drug resistance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov These computational tools can be applied to the this compound scaffold to predict the properties of virtual analogs, prioritize synthetic efforts, and generate novel molecular structures.

Machine learning models, trained on large datasets of chemical reactions, can help predict optimal reaction conditions for synthesizing new derivatives. beilstein-journals.org Furthermore, AI algorithms can perform high-throughput virtual screening to identify which potential analogs are most likely to bind to a specific target. nih.gov Generative models can even design entirely new molecules (de novo design) with desired pharmacological properties, using the core structure as a starting point. mdpi.com Predicting absorption, distribution, metabolism, and excretion (ADME) properties through AI can also significantly reduce the risk of late-stage failures in drug development. nih.gov

Table 2: Applications of AI/ML in the Development of Derivatives

AI/ML Application Description Potential Impact
High-Throughput Virtual Screening Computationally screening large libraries of virtual compounds for activity against a target. Rapid identification of promising lead candidates for synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Building predictive models that correlate chemical structure with biological activity. Guiding the design of more potent and selective analogs.
De Novo Drug Design Using generative models to create novel molecules with optimized properties. Discovery of innovative chemical scaffolds with improved efficacy. nih.gov

Exploration of New Therapeutic Applications for Derivatives (based on mechanism of action)

The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents. nih.gov The mechanism of action for many sulfonamides involves the inhibition of key enzymes. For example, certain benzenesulfonamide (B165840) derivatives act as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and linked to cancer progression. rsc.org

Derivatives of this compound could be investigated for a range of therapeutic applications based on these known mechanisms. Screening against various enzyme families, such as carbonic anhydrases, kinases, and proteases, could uncover novel activities. Given that some sulfonamides exhibit antimicrobial properties by interfering with bacterial metabolic pathways, this is another promising area for exploration. mdpi.com The piperidine moiety is also a common feature in centrally active agents, suggesting a potential, though unexplored, role in neurological disorders. mdpi.com

Advanced Mechanistic Studies using High-Resolution Structural Biology (e.g., Cryo-EM, X-ray Crystallography)

A deep understanding of how a drug interacts with its target at an atomic level is fundamental for rational drug design. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), are indispensable for elucidating these interactions.

While specific structural data for this compound may not yet be available, future studies should aim to obtain crystal structures of its potent analogs bound to their biological targets. Such studies would provide invaluable insights into the binding mode, identifying the key hydrogen bonds, hydrophobic interactions, and other forces that determine binding affinity and selectivity. For instance, X-ray structures of related sulfonamides have revealed how they orient themselves within the active sites of enzymes, guiding further optimization. researchgate.netmdpi.com This structural information would enable precise, structure-based design of next-generation inhibitors with superior properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Chlorination and sulfonylation : Start with a benzoic acid derivative (e.g., 4-(methylsulfanyl)benzoic acid) and perform chlorination using Cl₂ gas with FeCl₃ as a catalyst under controlled pH and temperature (40–60°C). Follow with piperidine sulfonylation via nucleophilic substitution .
  • Multi-step synthesis : For complex analogs, employ microwave-assisted coupling (e.g., Biotage reactors) to introduce the piperidine-sulfonyl group. Optimize reaction times (e.g., 2–4 hours at 120°C) and use intermediates like 3,3-dibromo-2-oxoindole derivatives .
    • Critical Parameters :
  • Catalyst selection (FeCl₃ vs. alternative Lewis acids) impacts regioselectivity.
  • Microwave irradiation reduces side reactions compared to conventional heating .

Q. How is structural characterization of this compound performed, particularly for crystallographic and spectroscopic validation?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve crystal packing and anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions .
  • NMR/HRMS : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl and piperidine moieties. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
    • Data Interpretation :
  • Discrepancies in NMR splitting patterns may indicate conformational flexibility in the piperidine ring .

Q. What are the known pharmacological targets and mechanisms of action for this compound?

  • Key Findings :

  • TRPV2 antagonism : The compound inhibits TRPV2 ion channels, implicated in cardiac function and immune response. Molecular docking studies suggest sulfonyl groups interact with channel pore residues .
  • Enzyme modulation : Potential inhibition of Shp2 phosphatases via competitive binding to allosteric sites, as seen in structurally related sulfonamides .
    • Biological Assays :
  • Use patch-clamp electrophysiology for TRPV2 activity and fluorescence-based phosphatase assays for Shp2 profiling .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Strategies :

  • AI-driven synthesis planning : Leverage retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes for derivatives with substituents at the 4-chloro or sulfonyl positions .
  • DFT/MD simulations : Calculate binding energies for TRPV2 or enzyme targets using Gaussian or GROMACS. Focus on electrostatic contributions from the sulfonyl group .
    • Validation :
  • Compare computed vs. experimental IC₅₀ values to refine force field parameters .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case Example :

  • Varying TRPV2 antagonism potency : Differences may arise from assay conditions (e.g., cell type, calcium imaging vs. electrophysiology). Standardize protocols using HEK293 cells overexpressing human TRPV2 .
    • Statistical Approaches :
  • Apply multivariate analysis to isolate variables (e.g., pH, temperature) affecting activity. Use Bland-Altman plots for inter-lab data comparison .

Q. What advanced chromatographic techniques are recommended for purity analysis and metabolite identification?

  • HPLC/MS Protocols :

  • Mobile phase : Methanol/buffer (65:35 v/v) with 1-octanesulfonate ion-pairing agent at pH 4.6 to resolve sulfonamide degradation products .
  • LC-TOF-MS : Detect trace impurities (<0.1%) using positive-ion mode and collision-induced dissociation (CID) .
    • Challenges :
  • Sulfonyl groups may cause column adsorption; mitigate with trifluoroacetic acid (0.1%) in mobile phase .

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Feasible Synthetic Routes

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4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid
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4-Chloro-3-(piperidine-1-sulfonyl)-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.